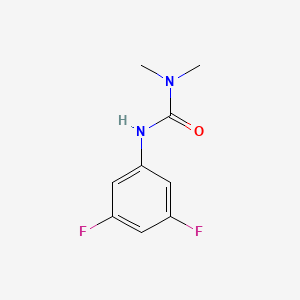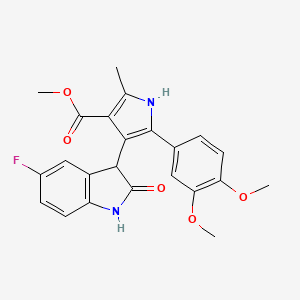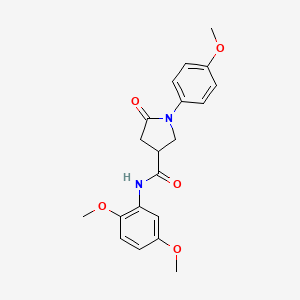![molecular formula C16H17N3O5 B14959705 1-[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]-L-proline](/img/structure/B14959705.png)
1-[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a quinazoline ring and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID typically involves multiple steps. One common method starts with the preparation of the quinazoline derivative, followed by its coupling with a pyrrolidine derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents .
化学反应分析
Types of Reactions
1-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinazoline or pyrrolidine rings.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
1-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds include other quinazoline and pyrrolidine derivatives, such as:
- 3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOIC ACID
- 1,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE
- 1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2
Uniqueness
What sets 1-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID apart is its specific combination of the quinazoline and pyrrolidine rings, which imparts unique chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler compounds .
属性
分子式 |
C16H17N3O5 |
|---|---|
分子量 |
331.32 g/mol |
IUPAC 名称 |
(2S)-1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O5/c20-13(18-8-3-6-12(18)15(22)23)7-9-19-14(21)10-4-1-2-5-11(10)17-16(19)24/h1-2,4-5,12H,3,6-9H2,(H,17,24)(H,22,23)/t12-/m0/s1 |
InChI 键 |
SLDLKTUSBDILKI-LBPRGKRZSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Chlorobenzyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B14959628.png)
![N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine](/img/structure/B14959629.png)
![4-phenoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B14959640.png)
![2-{[(benzylsulfonyl)acetyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B14959665.png)

![4-{[4-(4-Chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-(2-fluorophenyl)-2-pyrrolidinone](/img/structure/B14959668.png)
![3-ethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B14959673.png)

![Methyl 4-{[(7-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-8-YL)oxy]methyl}benzoate](/img/structure/B14959701.png)
![1-(2,3-dimethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959707.png)
![10-butyl-5-methyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14959709.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B14959722.png)
![8,8-dimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one](/img/structure/B14959729.png)
